N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
Description
N4-(2,5-Dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a 5-nitro group, a 2,5-dimethoxyphenyl substituent at the N4 position, and a 4-ethylpiperazine moiety at the 2-position. Its molecular formula is C₁₈H₂₄N₆O₄, with a molecular weight of 388.4 g/mol and a purity of ≥98% . The 4-ethylpiperazine substituent contributes to solubility in polar solvents due to its basic nitrogen atoms.
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O4/c1-4-23-7-9-24(10-8-23)18-21-16(19)15(25(26)27)17(22-18)20-13-11-12(28-2)5-6-14(13)29-3/h5-6,11H,4,7-10H2,1-3H3,(H3,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCXQKCYXDTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and finally, the attachment of the 2,5-dimethoxyphenyl and 4-ethylpiperazin-1-yl groups. Common reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups to the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Aryl Group at N4 Position
- 2,5-Dimethoxyphenyl (Target Compound) : Methoxy groups enhance solubility in polar solvents via hydrogen bonding and introduce steric hindrance. The para-methoxy group may stabilize aromatic π-π stacking interactions .
- This substitution may favor hydrophobic binding pockets in biological targets.
- 3-Methylphenyl (Compound ) : Similar to 3,4-dimethylphenyl but with lower steric demand, possibly allowing tighter binding in enzyme active sites.
Heterocyclic Substituent at Position 2
- 4-Ethylpiperazine (Target Compound) : Piperazine’s two nitrogen atoms increase basicity and solubility in acidic environments. The ethyl group adds moderate lipophilicity, balancing solubility and membrane penetration .
- 3-Methylpiperidine (Compound ) : Piperidine lacks the second nitrogen atom, reducing basicity and hydrogen-bonding capacity. This may decrease interaction with charged biological targets.
- 4-Benzylpiperazine (Compound ) : The benzyl group significantly enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility.
Simplified Analogues (Compound )
The absence of a heterocyclic substituent and aryl group in N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine results in a lower molecular weight and reduced complexity. This simplification likely diminishes target affinity but improves synthetic accessibility .
Inferred Pharmacological Implications
- This balance may make it suitable for CNS-targeted therapies.
- Compound : Higher lipophilicity may favor peripheral targets with hydrophobic binding sites, such as kinase inhibitors.
- Compound : The benzylpiperazine group could enhance pharmacokinetic properties but risks off-target interactions due to increased lipophilicity.
Biological Activity
N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound belonging to the pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound involves its interaction with specific molecular targets. It has been identified as a potent inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is often overexpressed in various cancers. By inhibiting FGFR4, the compound disrupts signaling pathways that promote cell proliferation and survival, thereby inducing apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound effectively reduces the viability of cancer cell lines through mechanisms involving:
- Cell Cycle Arrest: Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction: Triggering programmed cell death via caspase activation .
In Vivo Studies
In vivo experiments using animal models have demonstrated the compound's efficacy in reducing tumor size and improving survival rates. For instance, a study reported a reduction in tumor volume by up to 60% in mice treated with this compound compared to control groups .
Case Studies
- Study on Breast Cancer Cells:
- Lung Cancer Model:
Data Table: Summary of Biological Activities
Q & A
Q. How can computational modeling predict its interactions with novel biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
